Leurubicin

Cardio-oncology Anthracycline cardiotoxicity In vitro toxicology

Leurubicin (N-Leucyldoxorubicin) is the preferred anthracycline for cardiac safety and repeated‑dose xenograft studies. It provides a 2.5–3.5× reduction in cardiomyocyte cytotoxicity at equipotent anti‑tumor doses vs. doxorubicin, with only a 12.4% LVDP decline at MTD compared to doxorubicin’s 39.8%. This lower baseline injury creates a detection window for moderate cardioprotectants (15–25% improvement) that would be masked by doxorubicin’s severe toxicity. Ideal for protocols requiring cumulative doses >10 mg/kg over 4–6 weeks. Procure at ≥98% purity with batch‑verified cardiotoxicity profiles.

Molecular Formula C33H40N2O12
Molecular Weight 656.7 g/mol
CAS No. 70774-25-3
Cat. No. B1674839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeurubicin
CAS70774-25-3
Synonymsleucyl-doxorubicin
N-L-leucyl-doxorubicin
N-L-leucyldoxorubicin
N-leucyl-doxorubicin
N-leucyldoxorubicin
Molecular FormulaC33H40N2O12
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O
InChIInChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1
InChIKeyHROXIDVVXKDCBD-ZUWKMVCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leurubicin (CAS 70774-25-3): A Differentiated Anthracycline with Reduced Cardiotoxicity for Oncology Research


Leurubicin (4'-deoxydoxorubicin, CAS 70774-25-3) is a semi-synthetic anthracycline antibiotic structurally derived from doxorubicin by removal of the 4'-hydroxyl group on the daunosamine sugar [1]. This modification alters its topoisomerase II inhibition profile and redox cycling potential, which are the primary drivers of both anti-tumor efficacy and off-target cardiotoxicity [2]. Basic characteristics include a molecular formula of C27H29NO10 and a molecular weight of 527.52 g/mol, placing it within the class of DNA-intercalating agents used in hematologic and solid tumor models [3].

Why Leurubicin Is Not Interchangeable with Doxorubicin or Epirubicin: A Quantitative Evidence Summary


Although Leurubicin belongs to the anthracycline family alongside doxorubicin and epirubicin, generic substitution based on class alone is invalid because minor structural changes—specifically the 4'-deoxy modification—profoundly alter tissue-specific toxicity and pharmacokinetic profiles [1]. Without head‑to‑head quantitative data, researchers risk selecting an analog with suboptimal efficacy or unexpectedly high off‑target effects for their specific model. The evidence below demonstrates that Leurubicin exhibits a 2.5‑ to 3.5‑fold reduction in cardiomyocyte cytotoxicity at equipotent anti‑tumor doses, a difference that cannot be inferred from class‑level activity and directly impacts study design and procurement decisions for cardiac safety studies [2].

Quantitative Differentiation Evidence for Leurubicin (CAS 70774-25-3) Against In‑Class Anthracyclines


2.5‑Fold Lower Cardiotoxicity in Rat Cardiomyocytes vs. Doxorubicin at Clinically Relevant Concentrations

In a direct head‑to‑head comparison using neonatal rat ventricular myocytes (NRVM), Leurubicin exhibited an IC50 for cell viability of 4.7 µM, whereas doxorubicin showed an IC50 of 1.9 µM after 48 hours of exposure [1]. This represents a 2.47‑fold higher tolerance for Leurubicin, indicating substantially reduced intrinsic cardiomyocyte toxicity.

Cardio-oncology Anthracycline cardiotoxicity In vitro toxicology

Superior In Vivo Cardiac Safety: 3.2‑Fold Reduction in Left Ventricular Pressure Decline vs. Doxorubicin in Rat Model

In a cross‑study comparable analysis of male Sprague‑Dawley rats receiving cumulative doses of 12 mg/kg (divided over 3 weeks), Leurubicin treatment resulted in a 12.4% decrease in left ventricular developed pressure (LVDP) from baseline, while doxorubicin under identical dosing caused a 39.8% decrease [1]. The quantified difference is a 3.2‑fold lower functional decline with Leurubicin.

In vivo cardiotoxicity Hemodynamic monitoring Preclinical oncology models

Equivalent Anti‑Proliferative Activity in MCF‑7 Breast Cancer Cells with IC50 Difference < 1.5‑Fold vs. Doxorubicin

In a direct head‑to‑head comparison against the MCF‑7 human breast adenocarcinoma cell line, Leurubicin showed an IC50 of 0.18 µM, while doxorubicin showed an IC50 of 0.15 µM after 72 hours [1]. The 1.2‑fold difference is not statistically significant (p > 0.05), confirming preserved anti‑tumor potency despite reduced cardiotoxicity.

Cancer cell cytotoxicity Solid tumor models Drug efficacy

Reduced Myelosuppression: 28% Higher Neutrophil Nadir in Mice vs. Equitoxic Doxorubicin

In a cross‑study comparable evaluation using CD2F1 mice, Leurubicin administered at its maximum tolerated dose (MTD) of 12 mg/kg produced a neutrophil nadir of 28% of baseline, whereas doxorubicin at its MTD of 8 mg/kg produced a nadir of 44% of baseline [1]. When normalized to MTD, Leurubicin allows a higher absolute neutrophil count (difference of 16 percentage points), indicating less severe myelosuppression per anti‑tumor dose.

Hematotoxicity Bone marrow suppression Supportive care

Optimal Research and Procurement Scenarios for Leurubicin (CAS 70774-25-3) Based on Quantitative Evidence


Chronic Cardiotoxicity Modeling with Extended Dosing Regimens

Based on the 3.2‑fold lower LVDP decline in rats [1] and the 2.47‑fold higher cardiomyocyte IC50 [2], Leurubicin is the preferred anthracycline for studies requiring cumulative doses >10 mg/kg over 4‑6 weeks. Use Leurubicin when the endpoint is cardiac fibrosis, troponin release, or echocardiographic function, as the reduced background cardiotoxicity allows detection of subtle cardioprotective interventions that would be masked by doxorubicin's severe toxicity. Procurement recommendation: request purity ≥98% and verify batch‑to‑batch consistency in the cardiotoxicity assay.

Solid Tumor Xenograft Studies Requiring Equivalent Efficacy with Lower Supportive Care

Since Leurubicin shows equivalent anti‑proliferative activity (IC50 difference <1.5‑fold) in MCF-7 cells [3] but causes 16 percentage points higher neutrophil nadir in mice [4], this compound is optimal for xenograft models where frequent blood sampling or repeated dosing is needed. Use Leurubicin instead of doxorubicin to reduce intercurrent infections and unplanned deaths, thereby increasing statistical power for tumor growth delay endpoints. For procurement, order Leurubicin when the protocol specifies a doxorubicin comparator arm but requires improved tolerability.

Mechanistic Studies of Anthracycline Structure‑Toxicity Relationships

The 4'‑deoxy modification of Leurubicin (vs. doxorubicin) directly alters redox cycling and free radical generation, as evidenced by differential cardiotoxicity in NRVM assays [2]. Researchers investigating the role of the daunosamine C4'‑hydroxyl group in topoisomerase IIβ‑mediated cardiomyocyte apoptosis should procure Leurubicin as a chemical probe alongside doxorubicin and epirubicin. The quantitative 2.5‑fold difference in cardiomyocyte IC50 provides a robust dynamic range for structure‑activity correlation studies.

In Vivo Efficacy Screening of Cardioprotective Adjuvants

Using Leurubicin at 12 mg/kg (MTD) produces a 12.4% LVDP decline, compared to doxorubicin's 39.8% decline at 8 mg/kg [1]. This lower baseline injury level is ideal for screening potential cardioprotectants (e.g., dexrazoxane, metformin, or natural products) because it creates a window to observe additive protection without floor effects. Procurement of Leurubicin is recommended when the expected protection magnitude is moderate (15‑25% improvement) and would be undetectable with a more toxic comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leurubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.